N-Boc-2-methylbenzyl-glycine CAS number and molecular weight.
N-Boc-2-methylbenzyl-glycine CAS number and molecular weight.
[1][2]
Chemical Identity & Core Specifications[3][4][5][6][7]
N-Boc-N-(2-methylbenzyl)glycine is a specialized protected amino acid derivative used primarily as a building block in the synthesis of peptoids (poly-N-substituted glycines).[1][2] Unlike standard amino acids where the side chain is attached to the
Key Data Table[1][8][9]
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-N-(2-methylbenzyl)glycine |
| CAS Number | 1181717-15-6 |
| Molecular Formula | |
| Molecular Weight | 279.33 g/mol |
| Monoisotopic Mass | 279.1471 Da |
| Physical State | Viscous oil or low-melting solid (typical for N-alkylated Boc-amino acids) |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |
| pKa (COOH) | ~3.8 (Predicted) |
Structural Representation (SMILES)
CC1=CC=CC=C1CN(CC(=O)O)C(=O)OC(C)(C)C[2][3]
Technical Context & Applications
The Peptoid Advantage
In drug discovery, this compound serves as a monomer for peptoid libraries . The ortho-methyl group on the benzyl ring introduces specific steric constraints.
-
Conformational Restriction: The 2-methyl substituent creates steric clash with the carbonyl oxygen of the backbone, restricting the rotation of the
bond.[2] This can favor specific helical secondary structures (peptoid helices) distinct from those formed by unsubstituted N-benzyl glycine.[1][2] -
Proteolytic Resistance: The tertiary amide linkage is completely resistant to standard proteases (trypsin, chymotrypsin), making peptides containing this residue highly stable in serum.
Primary Applications
-
Peptoid Therapeutics: Used to introduce hydrophobic, bulky aromatic side chains that mimic Phenylalanine but with altered backbone geometry.
-
Foldamers: The steric bulk of the ortho-methyl group is often used to enforce cis/trans amide bond isomer ratios that stabilize helical bundles.
-
Proline Mimetics: Functionally acts as an acyclic proline analog due to the N-substitution preventing hydrogen bonding.
Synthesis Protocols
While this compound can be generated in situ on solid phase (Sub-monomer method), isolation of the free acid form for solution-phase coupling requires a specific protocol.[2]
Method A: Solution Phase Synthesis (For Building Block Isolation)
This method is preferred when you need the pure N-Boc acid for fragment condensation or solution-phase library synthesis.[1][2]
Reaction Scheme:
-
Reductive Amination: 2-Methylbenzaldehyde + Glycine Methyl Ester
N-(2-methylbenzyl)glycine methyl ester.[1][2] -
Boc Protection: Reaction with
. -
Saponification: Hydrolysis of the methyl ester.
Figure 1: Step-wise solution phase synthesis of N-Boc-N-(2-methylbenzyl)glycine.
Detailed Protocol
-
Reductive Alkylation:
-
Dissolve Glycine methyl ester HCl (1.0 eq) and 2-Methylbenzaldehyde (1.0 eq) in Methanol. Add Triethylamine (1.0 eq) to free the amine.[2]
-
Stir for 2 hours to form the imine.
-
Cool to 0°C and add Sodium Borohydride (
, 1.5 eq) portion-wise. Stir for 4 hours. -
Critical Step: Quench with water, extract with DCM. The product is the secondary amine N-(2-methylbenzyl)glycine methyl ester.[1][2]
-
-
Boc Protection:
-
Hydrolysis:
Method B: Solid-Phase Sub-Monomer Method (In-Situ Generation)
For researchers synthesizing peptoid oligomers directly on resin, isolation of the N-Boc material is unnecessary.[1][2] The residue is built directly on the N-terminus.[1]
Figure 2: The "Sub-monomer" cycle used to install this residue during solid-phase synthesis.
Expert Insight: When using 2-methylbenzylamine in the displacement step (Step 2), the reaction kinetics are slower than with benzylamine due to the steric bulk.[2] Extend the displacement time to 60-90 minutes or increase the amine concentration to 2.0 M to ensure quantitative coupling.
Characterization & Quality Control
NMR Spectroscopy Expectations
The NMR spectrum of this compound is complex due to cis/trans rotamers around the tertiary carbamate (Boc-N) bond.[2]
-
NMR (CDCl
): You will likely observe two sets of signals (approx. 60:40 ratio) at room temperature.[2]-
Boc Group: Two singlets near 1.45 ppm.
-
Benzylic
: Two sets of singlets (or broad multiplets) around 4.4–4.6 ppm.[2] -
Glycine
- : Two sets of singlets around 3.7–3.9 ppm.[1][2] -
Validation: To confirm purity, run the NMR at elevated temperature (e.g., 50°C or 60°C) in DMSO-
.[2] The rotamer peaks should coalesce into single, sharp peaks.
-
Mass Spectrometry[1]
-
ESI-MS (+): Expect a strong peak for
( ) or ( ).[2] -
Fragment: Loss of the Boc group (
Da) is common, showing a fragment at .[2]
References
-
Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]
-
Horn, T., et al. (2004). Incorporation of Chemically Diverse Functionalities into Peptoids. The Journal of Organic Chemistry, 69(11), 3668–3681. [Link][2]
